Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Chiral Building Blocks Procurement Strategy Process Chemistry

(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (CAS 1956434-54-0) is a chiral N-Boc-protected pyrrolidine derivative featuring a pyrimidin-4-yloxy substituent. This compound serves as a key intermediate and pharmacophoric building block in medicinal chemistry, particularly for the synthesis of phosphoinositide-3-kinase (PI3K) delta inhibitors.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B8076210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m1/s1
InChIKeyUFVJRFUABFSEAF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate: Chiral Building Block for Kinase-Targeted Synthesis and Procurement


(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (CAS 1956434-54-0) is a chiral N-Boc-protected pyrrolidine derivative featuring a pyrimidin-4-yloxy substituent. This compound serves as a key intermediate and pharmacophoric building block in medicinal chemistry, particularly for the synthesis of phosphoinositide-3-kinase (PI3K) delta inhibitors [1]. Its structure combines the stereochemically defined (R)-pyrrolidine core with a pyrimidine ring, a motif frequently employed to engage the hinge region of kinase active sites [2]. As a protected amine, it is amenable to further functionalization after Boc-deprotection, making it a strategic starting material for parallel synthesis and structure-activity relationship (SAR) exploration.

Why (R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate Cannot Be Simply Substituted by its (S)-Enantiomer or Racemate


The specific (R)-configuration of the pyrrolidine ring in this building block is critical. In the context of PI3Kδ inhibitor development, a chiral pyrrolidineoxy group has been strategically employed to replace a planar aromatic ring system to improve physicochemical properties while maintaining potency and selectivity [1]. The absolute stereochemistry dictates the three-dimensional presentation of the pyrimidine moiety to its biological target, meaning the (S)-enantiomer or the racemic mixture cannot be assumed to yield equivalent biological outcomes [2]. Procurement of the wrong enantiomer or a racemate risks introducing an inactive or differentially active isomer, which can confound SAR studies and potentially lead to false-negative results in lead optimization programs. Even minor enantiomeric impurities can complicate crystallization, formulation, and regulatory documentation.

Quantitative Differentiation of (R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate


Enantiomeric Price Differential as a Proxy for Synthetic Complexity and Demand

The (R)-enantiomer commands a significant price premium over the (S)-enantiomer when sourced from the same supplier, indicating a higher synthetic cost, greater market demand, or both, for the biologically relevant configuration . This price differential serves as a quantifiable procurement parameter and an indirect reflection of its value in medicinal chemistry programs targeting chiral recognition elements.

Chiral Building Blocks Procurement Strategy Process Chemistry

Comparative Purity and Analytical Quality Across Vendor Sources

Multiple vendors supply the (R)-enantiomer, but the specified purity varies, which has implications for research reproducibility and the ability to meet regulatory standards for advanced intermediates . The highest reported purity provides a baseline for benchmarking lot quality.

Analytical Chemistry Quality Control Vendor Selection

Scaffold Validation in PI3K Delta Inhibitor Programs

The pyrrolidineoxy-pyrimidine scaffold, of which this compound is the direct precursor, has been validated in multiple PI3Kδ inhibitor patents and publications [1][2]. The (R)-enantiomer of the deprotected aniline is an integral component of lead series exhibiting nanomolar to sub-nanomolar enzymatic IC50 values against PI3Kδ.

Kinase Inhibition PI3K Delta Structure-Activity Relationship

High-Impact Application Scenarios for (R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate


Parallel Synthesis of Chiral PI3K Delta Inhibitor Libraries

Directly derived from the PI3Kδ inhibitor chemotype [1], this compound is ideally suited for generating diverse, chiral inhibitor libraries. After Boc deprotection, the free amine can be coupled to various aromatic or heteroaromatic acids, enabling rapid exploration of the solvent-exposed region of the kinase, which is crucial for tuning isoform selectivity.

Late-Stage Functionalization for Targeted Protein Degraders (PROTACs)

The pyrimidine ring and the pyrrolidine nitrogen (after deprotection) offer orthogonal vectors for linker attachment [2]. The high enantiomeric purity ensures the synthesis of stereochemically homogeneous bifunctional molecules, which is essential for consistent ternary complex formation and degradation kinetics.

Process Chemistry and Crystallization Studies

For scale-up, the availability of this compound in 97-98% purity grades allows process chemists to benchmark impurity profiles and develop robust downstream isolation procedures. The significant price delta between (R) and (S) enantiomers motivates the development of in-house asymmetric synthesis or chiral separation methods, where the racemate can be used as a cost-efficient starting material for chiral resolution studies.

Biophysical Assay Development and Co-crystallography

The compound or its deprotected analog can be used to generate the core scaffold for soaking or co-crystallization experiments with PI3Kδ [1]. The unambiguous (R)-configuration aids in interpreting electron density maps and provides a reliable starting point for structure-based drug design, avoiding ambiguity inherent to racemic mixtures.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.